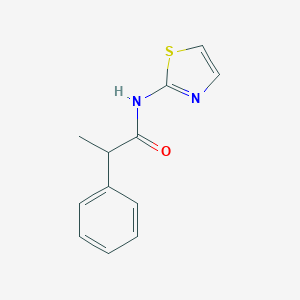![molecular formula C17H16F3N3O3 B258276 N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide](/img/structure/B258276.png)
N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide, also known as BTIA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTIA is a derivative of indazole and has been found to exhibit promising pharmacological properties, including anti-inflammatory and anti-cancer effects.
Wirkmechanismus
The mechanism of action of N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide involves the inhibition of various enzymes and signaling pathways. N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide inhibits the activity of COX-2 by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide also inhibits the activity of NF-κB by preventing its translocation to the nucleus and inhibiting the expression of target genes involved in inflammation and immune responses. Additionally, N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has been found to inhibit the activity of other enzymes, such as 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, and phosphodiesterase-4 (PDE4), which is involved in the degradation of cyclic adenosine monophosphate (cAMP).
Biochemical and Physiological Effects:
N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide inhibits the production of inflammatory mediators, such as prostaglandins, leukotrienes, and cytokines. N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of various signaling pathways involved in cell survival and proliferation. In vivo studies have shown that N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide exhibits anti-inflammatory and anti-cancer effects in animal models of inflammation and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has several advantages for lab experiments. It exhibits high purity and stability, making it suitable for biochemical and pharmacological studies. N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide is also readily available and can be synthesized using a simple one-pot reaction method. However, one limitation of N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide is that it exhibits low solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has shown promising pharmacological properties and has the potential to be developed into a therapeutic agent for the treatment of inflammatory and cancerous diseases. Future research should focus on elucidating the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide. Additionally, studies should be conducted to evaluate the safety and efficacy of N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide in animal models and human clinical trials. Furthermore, N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide can be modified to improve its solubility and pharmacokinetic properties, which may increase its therapeutic potential.
Synthesemethoden
N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide can be synthesized using a simple one-pot reaction method. The starting materials required for the synthesis are 5-hydroxymethyl-benzo[d][1,3]dioxole, 3-trifluoromethyl-4,5,6,7-tetrahydro-indazole-1-carboxylic acid, and N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction is carried out in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst and N,N-dimethylformamide (DMF) as a solvent. The reaction mixture is stirred at room temperature for 24 hours, and the resulting product is purified by column chromatography to obtain N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has been extensively studied for its potential therapeutic applications. Several studies have reported that N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide exhibits anti-inflammatory and anti-cancer effects by inhibiting the activity of various enzymes and signaling pathways. N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, such as prostaglandins. N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Eigenschaften
Produktname |
N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide |
|---|---|
Molekularformel |
C17H16F3N3O3 |
Molekulargewicht |
367.32 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide |
InChI |
InChI=1S/C17H16F3N3O3/c18-17(19,20)16-11-3-1-2-4-12(11)23(22-16)8-15(24)21-10-5-6-13-14(7-10)26-9-25-13/h5-7H,1-4,8-9H2,(H,21,24) |
InChI-Schlüssel |
DVWBVQYADUOAMP-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=NN2CC(=O)NC3=CC4=C(C=C3)OCO4)C(F)(F)F |
Kanonische SMILES |
C1CCC2=C(C1)C(=NN2CC(=O)NC3=CC4=C(C=C3)OCO4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




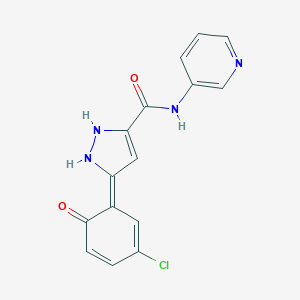
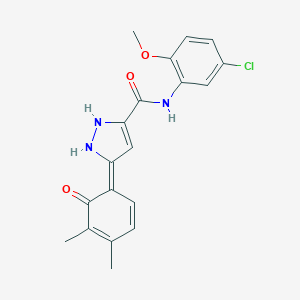
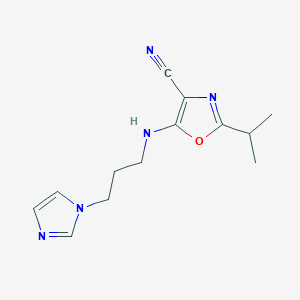
![10,11-dimethyl-12H-tetraazolo[5,1-a]thieno[2',3':4,5]pyrimido[1,2-c]phthalazin-12-one](/img/structure/B258202.png)
![N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B258204.png)
![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258205.png)
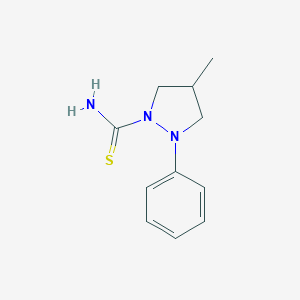

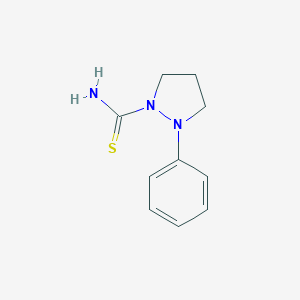
![3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B258219.png)
